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Compound of Interest

(S)-2-Methoxypropan-1-amine
Compound Name:

hydrochloride
CAS No.: 907544-43-8
Cat. No.: B1429468

Get Quote

Executive Summary

(S)-2-Methoxypropan-1-amine hydrochloride (CAS 907544-43-8) is a critical chiral building
block used in the synthesis of advanced pharmaceutical intermediates, particularly for kinase
inhibitors and GPCR ligands. Its structural integrity—specifically the preservation of the (S)-
stereocenter at the C2 position—is paramount for the biological activity of the final drug
substance.

This guide details a robust, scalable 3-step synthetic route starting from the commercially
available chiral pool material, (S)-1-amino-2-propanol (L-Isopropanolamine). Unlike the
common herbicide intermediate (S)-1-methoxypropan-2-amine, this target requires selective
functionalization of the secondary alcohol while preserving the primary amine.

Key Protocol Features:
 Chiral Fidelity: Uses (S)-1-amino-2-propanol to lock stereochemistry early.

o Scalability: Avoids hazardous azide chemistry and expensive resolution steps.
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» Safety: Provides engineered controls for the methylation step involving alkyl halides.

Structural Analysis & Strategic Route Selection
Critical Regioisomer Distinction

It is vital to distinguish the target molecule from its regioisomer, which is frequently encountered
in agrochemistry.

Feature Target Molecule Common Regioisomer
Name (S)-2-Methoxypropan-1-amine (S)-1-Methoxypropan-2-amine
CAS 907544-43-8 99636-32-5

Structure

Chiral Center C2 (Ether linkage) C2 (Amine linkage)

) (S)-Methoxyacetone / (S)-
Precursor (S)-1-Amino-2-propanol )
Alaninol

Retrosynthetic Strategy

Direct methylation of (S)-1-amino-2-propanol is not feasible due to the higher nucleophilicity of
the primary amine compared to the secondary alcohol, which would lead to N-methylation.
Therefore, a Protection-Methylation-Deprotection strategy is employed.[1]

Selected Route:

» N-Protection: Boc (tert-butyloxycarbonyl) is selected for its stability to basic methylation
conditions and ease of removal.

o O-Methylation: The critical step.[2] Uses Methyl lodide (Mel) with Sodium Hydride (NaH) or
Phase Transfer Catalysis (PTC) with Dimethyl Sulfate (DMS).

o Deprotection: Acidic cleavage yields the hydrochloride salt directly.
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Caption: Figure 1. Linear synthetic pathway ensuring retention of stereochemistry.
Detailed Experimental Protocols
Step 1: N-Protection of (S)-1-Amino-2-propanol

This step masks the amine to prevent N-methylation.
e Reagents: (S)-1-Amino-2-propanol (1.0 eq), Di-tert-butyl dicarbonate (

, 1.1 eq), NaOH (1.2 eq).

e Solvent: THF/Water (1:1).

Protocol:

¢ Charge (S)-1-Amino-2-propanol and THF/Water into the reactor.
» Cool to 0-5°C.

o Add NaOH solution slowly, maintaining temperature <10°C.

e Add

solution in THF dropwise over 1 hour.

e Warm to 20-25°C and stir for 4 hours. Monitor by TLC/GC.

o Workup: Evaporate THF. Extract aqueous phase with Ethyl Acetate (EtOAc). Wash organic
layer with brine, dry over

, and concentrate.

e Yield: >95% (White solid).

© 2026 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/product/b1429468/docs?utm_src=pdf-body-img#application-note-scale-up-synthesis-of-s-2-methoxypropan-1-amine-hydrochloride
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1429468?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

e Checkpoint: Purity >98% by GC.

Step 2: O-Methylation (The Critical Step)

Safety Note: Methyl lodide is a carcinogen and volatile. NaH releases hydrogen gas. Perform
under inert atmosphere (Nitrogen/Argon) with adequate venting.

» Reagents: N-Boc-(S)-1-amino-2-propanol (1.0 eq), Sodium Hydride (60% dispersion, 1.5
eq), Methyl lodide (1.5 eq).

e Solvent: Anhydrous THF or DMF.

Protocol:

Charge NaH suspension in dry THF into a nitrogen-purged reactor. Cool to 0°C.

o Dissolve N-Boc intermediate in dry THF and add dropwise to the NaH suspension. Caution:
Hydrogen evolution.

 Stir at 0-5°C for 30 minutes to ensure alkoxide formation.
e Add Methyl lodide (Mel) dropwise, keeping internal temperature <10°C.
e Allow to warm to room temperature (20-25°C) and stir for 6-12 hours.

o Process Insight: Do not heat above 40°C to avoid elimination side reactions which could
degrade the chiral center.

e Quench: Cool to 0°C. Carefully add saturated

solution to quench excess NaH.

o Workup: Extract with EtOAc. Wash organics with water (to remove inorganic salts) and brine.

 Purification: The crude oil is usually sufficiently pure (>95%) for the next step. If not, purify
via short-path distillation or silica plug.

Step 3: Deprotection and Salt Formation
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» Reagents: 4M HCI in Dioxane or Isopropanol (IPA).
» Solvent: Dioxane or IPA.

Protocol:

Dissolve the O-methylated intermediate in IPA.

Add HCI solution (3-4 equivalents) at 20°C.

Stir for 2—4 hours. The product may precipitate as the hydrochloride salt.

Isolation:

o If solid precipitates: Filter and wash with cold ether/MTBE.

o If no precipitate: Concentrate to dryness, triturate with MTBE/Hexane to induce
crystallization.

Final Product: (S)-2-Methoxypropan-1-amine hydrochloride.[3] Hygroscopic white solid.

Scale-Up & Process Safety (Industrial
Considerations)

For multi-kilogram to ton-scale production, the NaH/Mel route is often too expensive and
hazardous. An alternative Phase Transfer Catalysis (PTC) method is recommended for larger
batches.

Alternative Industrial Methylation (PTC Method)

e Reagents: 50% NaOH (aq), Toluene, Tetrabutylammonium bromide (TBAB, 5 mol%),
Dimethyl Sulfate (DMS, 1.2 eq).

¢ Advantages: Eliminates NaH (fire hazard) and uses cheaper DMS.
e Protocol:

o Mix N-Boc intermediate, Toluene, and TBAB.
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Add 50% NaOH.

[e]

(¢]

Add DMS slowly at 10-15°C.

[¢]

Stir vigorously (high shear mixing required for PTC).

[¢]

Quench with Ammonium Hydroxide to destroy excess DMS.

Comparison of Methylation Reagents:

Parameter Methyl lodide (Mel) Dimethyl Sulfate (DMS)
Reactivity High High

Cost High Low

Toxicity Carcinogen, Volatile Highly Toxic, Non-volatile
Atom Economy Low (lodine waste) Moderate

Scale Suitability Lab to Pilot (<10 kg) Manufacturing (>10 kg)

Quality Control & Analytical Specifications

Every batch must undergo rigorous QC to ensure the stereocenter remained intact.
e Chiral HPLC:

o Column: Chiralpak AD-H or OD-H.

o Mobile Phase: Hexane/IPA/Diethylamine.

o Specification: >99.0% ee (enantiomeric excess).
e H-NMR (D20 or DMSO-d6):

o Confirm methoxy singlet (~3.3 ppm) and doublet for methyl group (~1.1 ppm).

o Verify absence of N-methyl signals (which would appear if protection failed).
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e Residual Solvents: Check for THF, Dioxane, and Toluene (ICH Q3C guidelines).

Process Workflow Diagram
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Caption: Figure 2. End-to-end process workflow for the synthesis of (S)-2-Methoxypropan-1-
amine HCI.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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